Butane-1,4-diamine;phosphoric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

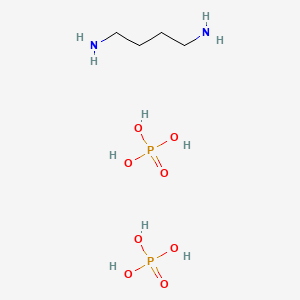

Butane-1,4-diamine, also known as putrescine, is an organic compound with the formula C₄H₁₂N₂. It is a colorless solid that melts near room temperature and is classified as a diamine. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is a colorless, odorless, and non-volatile liquid. The combination of butane-1,4-diamine and phosphoric acid forms a compound that has significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butane-1,4-diamine can be synthesized through the hydrogenation of succinonitrile. This process involves the reduction of succinonitrile using hydrogen gas in the presence of a catalyst . Phosphoric acid can be prepared by the hydration of phosphorus pentoxide. This reaction involves the addition of water to phosphorus pentoxide, resulting in the formation of phosphoric acid .

Industrial Production Methods: On an industrial scale, butane-1,4-diamine is produced by the hydrogenation of succinonitrile. This method is efficient and yields high-purity butane-1,4-diamine . Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock. This process results in the formation of phosphoric acid and calcium sulfate as a byproduct .

Chemical Reactions Analysis

Types of Reactions: Butane-1,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form butane-1,4-dione, and it can be reduced to form butane-1,4-diol . Phosphoric acid can undergo condensation reactions to form polyphosphoric acids and can also react with bases to form phosphate salts .

Common Reagents and Conditions: Common reagents used in the reactions of butane-1,4-diamine include hydrogen gas for reduction reactions and oxidizing agents such as potassium permanganate for oxidation reactions . Phosphoric acid reactions often involve reagents such as sulfuric acid and bases like sodium hydroxide .

Major Products Formed: The major products formed from the reactions of butane-1,4-diamine include butane-1,4-dione and butane-1,4-diol . Phosphoric acid reactions can produce polyphosphoric acids and phosphate salts .

Scientific Research Applications

Butane-1,4-diamine is used as a precursor in the synthesis of nylon 46 by reacting with adipic acid . It is also involved in the production of polyamines, which are essential for cell growth and function . Phosphoric acid is widely used in the production of fertilizers, detergents, and food additives . It is also used in the pharmaceutical industry for the preparation of various drugs and in the manufacture of dental cements .

Mechanism of Action

Butane-1,4-diamine exerts its effects by interacting with enzymes such as ornithine decarboxylase, which catalyzes the decarboxylation of ornithine to form putrescine . Phosphoric acid acts as a proton donor in various chemical reactions and can form hydrogen bonds with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to butane-1,4-diamine include cadaverine (pentane-1,5-diamine) and spermidine . Phosphoric acid is similar to other mineral acids such as sulfuric acid and nitric acid .

Uniqueness: Butane-1,4-diamine is unique due to its role in the synthesis of polyamines, which are crucial for cellular functions . Phosphoric acid is unique in its ability to form multiple hydrogen bonds, making it highly versatile in various chemical reactions .

Properties

CAS No. |

64283-50-7 |

|---|---|

Molecular Formula |

C4H18N2O8P2 |

Molecular Weight |

284.14 g/mol |

IUPAC Name |

butane-1,4-diamine;phosphoric acid |

InChI |

InChI=1S/C4H12N2.2H3O4P/c5-3-1-2-4-6;2*1-5(2,3)4/h1-6H2;2*(H3,1,2,3,4) |

InChI Key |

HSLBHNQPFLZWGQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CN.OP(=O)(O)O.OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.